molecular formula C102H153N31O28 B10822536 Galanin(10-29) (pig)

Galanin(10-29) (pig)

Cat. No.: B10822536
M. Wt: 2261.5 g/mol
InChI Key: UAOTUUKSRUXJQS-UDKLMHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galanin(10-29) (pig) is a defined peptide fragment of the full-length galanin neuropeptide, which was first isolated from porcine intestine . This specific sequence is a valuable tool for studying the complex signaling of the galanin system, as it is known to bind galanin receptor subtypes GALR1, GALR2, and GALR3 . The galanin peptide is involved in a wide range of physiological processes, including the regulation of neurotransmitter and hormone release, nociception, and inflammatory responses . Research applications for Galanin(10-29) (pig) are extensive. In neurological research, it facilitates the investigation of galanin's inhibitory actions, which include membrane hyperpolarization and suppression of excitability in myenteric neurons, potentially through the opening of potassium channels and blockade of voltage-gated calcium channels . In endocrine studies, galanin has been shown to modulate the secretion of insulin, glucagon, and somatostatin in the pancreas, providing insights into metabolic regulation . Furthermore, its distribution and molecular heterogeneity in the gastrointestinal tract across species, including pigs, makes it a critical reagent for studying gut motility, secretion, and enteric nervous system function . The distinct binding mode of galanin to its receptors, nearly parallel to the membrane plane, underscores its role as a key modulator of G protein-coupled receptor (GPCR) signaling pathways, primarily through Gi/o and Gq/11 proteins . This product is intended for research purposes only and is not approved for human, diagnostic, or therapeutic use. Researchers should handle this material with care in a controlled laboratory setting.

Properties

Molecular Formula

C102H153N31O28

Molecular Weight

2261.5 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C102H153N31O28/c1-11-54(8)83(132-84(143)55(9)117-91(150)70(36-59-42-108-48-114-59)129-99(158)77-23-18-30-133(77)80(138)46-113-86(145)66(32-52(4)5)122-85(144)63(104)31-51(2)3)100(159)130-75(41-82(141)142)97(156)127-73(39-78(105)136)95(154)126-71(37-60-43-109-49-115-60)93(152)121-65(22-17-29-111-102(106)107)89(148)131-76(47-134)98(157)124-69(34-57-19-13-12-14-20-57)92(151)125-72(38-61-44-110-50-116-61)94(153)128-74(40-81(139)140)96(155)120-64(21-15-16-28-103)88(147)123-68(35-58-24-26-62(135)27-25-58)87(146)112-45-79(137)119-67(33-53(6)7)90(149)118-56(10)101(160)161/h12-14,19-20,24-27,42-44,48-56,63-77,83,134-135H,11,15-18,21-23,28-41,45-47,103-104H2,1-10H3,(H2,105,136)(H,108,114)(H,109,115)(H,110,116)(H,112,146)(H,113,145)(H,117,150)(H,118,149)(H,119,137)(H,120,155)(H,121,152)(H,122,144)(H,123,147)(H,124,157)(H,125,151)(H,126,154)(H,127,156)(H,128,153)(H,129,158)(H,130,159)(H,131,148)(H,132,143)(H,139,140)(H,141,142)(H,160,161)(H4,106,107,111)/t54-,55-,56-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,83-/m0/s1

InChI Key

UAOTUUKSRUXJQS-UDKLMHSUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N

Origin of Product

United States

Molecular and Structural Aspects of Galanin Peptides Relevant to Porcine Galanin 10 29

Comparative Amino Acid Sequences of Galanin Across Mammalian Species

Galanin sequences exhibit notable conservation across mammalian species, particularly in their N-terminal regions, which is critical for receptor interaction and biological activity icm.edu.plbiorxiv.orgtandfonline.comacs.orgdiva-portal.org.

The first 15 amino acid residues of galanin are highly conserved among mammals icm.edu.plbiorxiv.orgtandfonline.comacs.orgdiva-portal.org. This conserved N-terminal segment is considered the primary determinant of galanin's interaction with its receptors biorxiv.orgacs.orgdiva-portal.org. Variations typically occur in the C-terminal portion of the molecule, leading to species-specific differences in the latter half of the peptide icm.edu.pl. For instance, human galanin differs from porcine galanin in several C-terminal residues and is a 30-amino acid peptide without C-terminal amidation nih.govicm.edu.pltandfonline.com.

Structural Conformations of Galanin Peptides in Solution and Receptor-Bound States

Galanin peptides adopt specific three-dimensional structures that are crucial for their biological function.

In solution and upon binding to its receptors, galanin predominantly adopts an alpha-helical conformation nih.govbiorxiv.orgpnas.orgcdnsciencepub.com. Spectroscopic studies, such as circular dichroism (CD) and Fourier transform infrared (FTIR) spectroscopy, indicate that galanin and certain fragments exhibit alpha-helical structures, particularly in environments like SDS micelles or solvents such as trifluoroethanol (TFE) cdnsciencepub.com. This helical propensity is thought to be important for receptor interaction and stability cdnsciencepub.comresearchgate.net. The N-terminal region (residues 1-16) is particularly noted for its helical structure and its significant role in receptor binding nih.govbiorxiv.orgpnas.org.

Structure-Activity Relationship of Galanin Fragments, Including Galanin(10-29) (pig)

Structure-activity relationship (SAR) studies have elucidated the importance of specific regions within the galanin peptide for its biological activity, including receptor binding and functional effects.

The N-terminal portion of galanin, particularly residues 1-15, is critical for receptor binding and mediating inhibitory actions biorxiv.orgacs.orgdiva-portal.org. Studies have shown that specific N-terminal residues, such as Tryptophan at position 2 (Trp²), are vital for receptor interaction nih.govbiorxiv.orgcdnsciencepub.com. Truncation of the N-terminus can significantly alter receptor affinity and activity. For example, while Glycine at position 1 (Gly¹) is important for binding to GALR1, its removal has less impact on GALR2 affinity pnas.org. Fragments retaining the N-terminal sequence, such as galanin(1-15), have demonstrated biological activity nih.gov.

While the N-terminus is crucial for initial receptor binding, the C-terminal end of the galanin molecule is important for maintaining the full potency and efficacy of the peptide icm.edu.plnih.gov. Although the precise biological function of the C-terminal region is not fully elucidated, it has been suggested to play a role in protecting the peptide from proteolytic degradation tandfonline.com.

Table 1: Activity of Galanin Fragments in Guinea-Pig Ileum

This table summarizes findings on the inhibitory potency of various galanin fragments on neurally evoked circular muscle contractions in guinea-pig ileum.

Peptide FragmentRelative PotencyNotes
Galanin(1-29)HighFull-length peptide, exhibits inhibitory activity.
Galanin(2-29)HighInhibitory activity observed, indicating the N-terminus is critical.
Galanin(1-15)HighRetains inhibitory activity, highlighting the importance of the N-terminal region.
Galanin(3-29)IneffectiveRemoval of N-terminal residues (Trp², Thr³) abolishes activity.
Galanin(10-29) Ineffective Fragment from the C-terminal half, shows no inhibitory activity in this assay.
Galanin(21-29)IneffectiveC-terminal fragment, shows no inhibitory activity.
[D-Trp²]galaninIneffectiveSubstitution at position 2 abolishes activity.
[Phe²]galaninIneffectiveSubstitution at position 2 abolishes activity.
[Tyr²]galaninIneffectiveSubstitution at position 2 abolishes activity.

*Data derived from studies on neurally evoked muscle contractions in guinea-pig ileum nih.gov.

Neurobiological Functions and Mechanisms of Galanin in Preclinical Models

Role in Neurotransmission and Neuromodulation

Galanin is a key modulator of synaptic transmission, primarily exerting inhibitory effects on the release of several neurotransmitters. wikipedia.orgfrontiersin.org This function is central to its role in regulating neuronal excitability and communication within neural circuits.

Galanin is recognized as a predominantly inhibitory neuropeptide that hyperpolarizes neurons and suppresses the release of various classical neurotransmitters. wikipedia.org In the nervous system, galanin has been shown to inhibit the release of acetylcholine and glutamate from the hippocampus. frontiersin.org This inhibitory action is crucial for its role in cognitive functions and its potential implications in conditions like Alzheimer's disease. frontiersin.org Furthermore, studies have demonstrated that galanin can inhibit the expression of tyrosine hydroxylase in midbrain dopaminergic neurons, suggesting a modulatory role in dopamine pathways. guidetopharmacology.org The peptide is also co-expressed and modulates norepinephrine, indicating its influence on noradrenergic systems, which are involved in mood regulation. wikipedia.org

Table 1: Galanin's Inhibitory Effects on Neurotransmitter Release

Neurotransmitter Location of Action (Example) Implied Function
Acetylcholine Hippocampus Cognitive processes frontiersin.org
Glutamate Hippocampus Modulation of excitatory signaling frontiersin.org
Dopamine Midbrain Regulation of dopaminergic pathways guidetopharmacology.org

| Norepinephrine | Various | Mood regulation wikipedia.org |

A notable characteristic of the galaninergic system is the extensive co-localization of galanin with classical neurotransmitters and other neuropeptides within the same neurons. wikipedia.orgnih.gov This co-existence allows for complex and nuanced modulation of synaptic activity. Galanin is frequently found alongside acetylcholine, serotonin, and norepinephrine. wikipedia.org It also co-localizes with other neuromodulators such as Neuropeptide Y (NPY), Substance P, and Vasoactive Intestinal Peptide (VIP). wikipedia.org For instance, in the porcine stomach, galanin co-localizes with VIP, which may suggest a role in regulating gastric blood flow and providing cellular protection. frontiersin.orgnih.gov This co-localization indicates that galanin can act in concert with these other signaling molecules to fine-tune physiological responses. nih.gov

Table 2: Examples of Galanin Co-localization

Co-localized Substance System/Region (Example)
Acetylcholine Central & Peripheral Nervous Systems wikipedia.org
Serotonin Central Nervous System wikipedia.org
Norepinephrine Central Nervous System wikipedia.org
Neuropeptide Y Central & Peripheral Nervous Systems wikipedia.org
Substance P Peripheral Nervous System wikipedia.org

Neuroprotection and Neuronal Regeneration

The galaninergic system is highly responsive to neuronal injury, with evidence pointing to its significant role in neuroprotection and the promotion of regeneration. wikipedia.orgnih.gov

Following neuronal damage, such as axotomy in the peripheral nervous system, the expression of galanin is dramatically increased, with biosynthesis rising by 2 to 10-fold. wikipedia.org This robust upregulation is also observed after lesions in the central nervous system and is considered a key component of the cellular response to injury. nih.govresearchgate.net The increased levels of galanin are thought to be part of a protective mechanism, promoting neuronal survival and regeneration. nih.govresearchgate.net This inducible nature makes galanin a significant factor in the nervous system's intrinsic repair processes. researchgate.netjneurosci.org

Modulation of Brain Excitability and Seizure Activity

Galanin has been identified as a potent modulator of neuronal excitability and plays a role in the pathophysiology of epilepsy. Its expression is markedly increased following seizure activity, suggesting an endogenous anticonvulsant effect. wikipedia.orgnih.gov In preclinical models, the administration of galanin agonists has been shown to inhibit seizures. jneurosci.org This has led to the consideration of the galaninergic system as a potential therapeutic target for epilepsy. jneurosci.org The anticonvulsant properties of galanin are linked to its ability to hyperpolarize neurons and inhibit the release of excitatory neurotransmitters like glutamate. wikipedia.orgfrontiersin.org

Involvement in Nociception and Pain Pathways

Galanin's role in pain processing is complex, with studies demonstrating both pro-nociceptive and anti-nociceptive effects depending on the context, the dose, and the specific receptor subtype involved. frontiersin.orgnih.gov Following peripheral nerve injury, galanin expression is significantly upregulated in dorsal root ganglion (DRG) neurons. nih.gov Research suggests that these dual effects are mediated by different galanin receptors; activation of GAL₁ receptors on dorsal horn neurons is associated with antinociception, while activation of presynaptic GAL₂ receptors on primary afferents may have a pro-nociceptive effect. frontiersin.orgresearchgate.net This dual functionality highlights the intricate involvement of galanin in modulating pain signals at the spinal level. nih.govnih.gov

Regulation of Sleep and Arousal States

Galanin plays a significant role in the homeostatic regulation of sleep and arousal. A specific population of galanin-producing neurons located in the ventrolateral preoptic nucleus (VLPO) of the hypothalamus is integral to this process. These neurons are active during sleep and are thought to promote sleep by inhibiting wake-promoting regions of the brain.

Preclinical studies in mice have demonstrated a causal link between the activity of these VLPO galanin neurons (VLPOGAL) and sleep induction. Low-frequency photostimulation (1–4 Hz) of VLPOGAL neurons was found to increase non-rapid eye movement (NREM) sleep, while optogenetic inhibition of these same neurons led to a reduction in sleep. nih.gov Conversely, higher frequency stimulation (above 8 Hz) paradoxically caused waking, suggesting a complex frequency-dependent mechanism of action. nih.gov

Further research has shown that mice with lesioned preoptic galanin neurons exhibit reduced sleep homeostasis. researchgate.net Following sleep deprivation, these mice showed a smaller increase in delta power—a key indicator of deep, restorative sleep—and did not catch up on as much lost sleep compared to control animals. researchgate.net Chemogenetic activation of VLPOGAL neurons not only confirms their role in increasing sleep but also reveals their function in promoting heat loss by reducing body temperature, a physiological state often associated with sleep onset. nih.gov The sleep-promoting effects of these neurons were even observed in an animal model of insomnia, highlighting their potent role in sleep induction. nih.gov

Table 1: Research Findings on Galanin's Role in Sleep and Arousal

Preclinical Model Experimental Approach Key Findings Implication
Mouse Optogenetic & Chemogenetic manipulation of VLPOGAL neurons Low-frequency activation promotes NREM sleep and reduces body temperature; inhibition reduces sleep. nih.gov VLPOGAL neurons are key drivers of sleep induction and thermoregulation.
Mouse Lesion of preoptic galanin neurons Reduced sleep homeostasis, characterized by a diminished increase in delta power after sleep deprivation. researchgate.net Preoptic galanin neurons are necessary for the normal homeostatic sleep response to wakefulness.

Contributions to Cognitive Processes (e.g., Learning, Memory, Cognition)

Galanin is a significant modulator of cognitive functions, with a predominantly inhibitory role in learning and memory. This function is particularly relevant due to the observation of galanin overexpression in the basal forebrain of individuals with Alzheimer's disease, where it hyperinnervates the remaining cholinergic neurons. nih.gov This has led to the hypothesis that galanin contributes to the memory decline seen in the disease. nih.govharvard.edu

In preclinical rodent models, central administration of galanin impairs performance across a wide range of cognitive tasks. technologynetworks.com Studies in rats have shown that galanin can block the acquisition of spatial learning tasks, such as the Morris water maze, and impair working memory in T-maze tests. nih.govresearchgate.net It also prevents memory consolidation when administered after training trials. nih.gov The mechanism for these cognitive deficits is believed to be linked to galanin's inhibition of acetylcholine release, a neurotransmitter crucial for learning and memory processes. harvard.edu

Genetic studies have further clarified the role of galanin's different receptor subtypes. Mice with a null mutation for the GAL-R1 receptor showed a selective deficit in a trace version of cued fear conditioning but were unimpaired in several other cognitive tasks, including the Morris water maze and social transmission of food preference. nih.gov This suggests that different galanin receptors may mediate distinct aspects of its influence on cognition. The generally normal cognitive phenotype of these knockout mice supports the hypothesis that other receptors are involved in the broader cognitive deficits produced by exogenous galanin. nih.gov

Table 2: Research Findings on Galanin's Role in Cognitive Processes

Preclinical Model Experimental Approach Key Findings Implication
Rat Central administration of galanin Impaired acquisition and consolidation in Morris water maze, passive avoidance, and working memory tasks. nih.govresearchgate.net Galanin has an inhibitory effect on multiple forms of learning and memory.
Rat / Guinea Pig Hippocampal slice preparations Decreased long-term potentiation (LTP) through inhibition of cholinergic pathways. nih.gov Galanin's cognitive effects are mediated, at least in part, by suppressing synaptic plasticity.
Mouse Transgenic overexpression of galanin Deficits in some learning and memory tests. nih.govtechnologynetworks.com Chronic elevation of galanin can lead to cognitive impairments.

Modulation of Mood and Stress Responses

The galanin system is deeply involved in the modulation of mood and the physiological response to stress. It exerts complex effects on anxiety and depression-like behaviors, with the specific outcome often depending on which of its three receptor subtypes (GalR1, GalR2, GalR3) is activated.

Pharmacological and genetic studies in rodents suggest a dual role for galanin in depression-like behavior. researchgate.net The stimulation of GalR1 and/or GalR3 receptors tends to produce a depression-like phenotype. researchgate.net In contrast, activation of the GalR2 receptor appears to have the opposite effect, attenuating depression-like behaviors. researchgate.net This suggests that galanin receptor subtypes could be targets for developing novel antidepressant therapies.

Galanin also modulates the effects of opioids and stress-related pathways. Galanin agonists have been shown to decrease opiate reward and withdrawal symptoms in mice, while these responses are increased in mice lacking the galanin gene. hhmi.org This effect is consistent with galanin's ability to decrease dopamine release in the striatum and reduce the firing rate of noradrenergic neurons in the locus coeruleus—brain regions critical for reward and withdrawal, respectively. hhmi.org In pigs, various physiological biomarkers, including cortisol and inflammatory markers, are used to assess the stress response, which can be influenced by numerous neuropeptide systems, including the galaninergic system. nih.gov

Table 3: Research Findings on Galanin's Role in Mood and Stress

Preclinical Model Experimental Approach Key Findings Implication
Rodent Pharmacological and genetic studies Stimulation of GalR1/GalR3 results in a depression-like phenotype, while GalR2 activation attenuates it. researchgate.net Different galanin receptors play opposing roles in the regulation of mood.
Mouse Galanin knockout and agonist administration Galanin agonists decrease opiate reward and withdrawal; knockout mice show increased reward and withdrawal. hhmi.org Galanin modulates the mesolimbic dopamine and locus coeruleus noradrenergic systems involved in addiction and stress.

Neural Control of Parental Behavior

One of the most profound functions of galanin is its essential role in the neural control of parental behavior. Research in rodent models has identified a specific population of galanin-expressing neurons within the medial preoptic area (MPOA) of the hypothalamus as a critical regulatory hub for parenting in both males and females. nih.govharvard.edu

In mice, the MPOA galanin neurons are specifically activated during parental interactions. nih.gov Genetic ablation of these neurons leads to a dramatic impairment of parental care; nursing females and experienced fathers neglect their pups, failing to build nests or groom them. nih.govnih.gov In virgin females, the loss of these neurons can even induce pup-directed aggression. nih.gov Conversely, optogenetic activation of MPOA galanin neurons in virgin males, which typically attack pups, completely suppresses their aggressive behavior and induces immediate parental grooming. nih.govresearchgate.net

These galanin neurons orchestrate multiple facets of parental behavior by projecting to different downstream brain regions.

Motor Control: Projections to the periaqueductal gray are dedicated to the motor control of parenting actions like grooming.

Motivation: Projections to the ventral tegmental area, a key reward center, increase the motivation to interact with pups.

Focus: Projections to the amygdala help parents stay focused on their offspring by ignoring other social cues.

Furthermore, studies in mother rats have shown that preoptic galanin neurons are integrated with hormonal systems. One subpopulation of these neurons co-expresses oxytocin and is responsive to prolactin, a key lactation hormone, indicating a direct link between the hormonal state of motherhood and the neural circuits driving maternal care. nih.gov

Table 4: Research Findings on Galanin's Role in Parental Behavior

Preclinical Model Experimental Approach Key Findings Implication
Mouse (Male & Female) Genetic ablation of MPOA galanin neurons Dramatic impairment of all major aspects of parental behavior in both sexes. nih.govnih.gov MPOA galanin neurons are essential for the expression of parental care.
Mouse (Virgin Male) Optogenetic activation of MPOA galanin neurons Suppression of pup-directed aggression and induction of pup grooming. nih.gov Activation of this specific neural circuit is sufficient to switch behavior from aggression to care.
Mouse Neural circuit tracing from MPOA galanin neurons Subsets of neurons project to distinct brain regions to control motor patterns, motivation, and focus of parenting. Galanin neurons act as a central hub that coordinates different components of parental behavior.

Endocrine and Metabolic System Regulation by Galanin in Preclinical Models

Regulation of Glucose Metabolism

The regulation of glucose homeostasis is a critical physiological process involving a delicate balance of hormones, primarily insulin (B600854) and glucagon (B607659). Galanin has been identified as a modulator of this system, with studies investigating the effects of both the full-length peptide and its fragments.

Preclinical research has established that the N-terminal portion of galanin is essential for its biological activity on pancreatic beta-cells. nih.gov Studies utilizing a rat pancreatic beta-cell line (Rin m 5F) have demonstrated that the full-length porcine galanin, Galanin(1-29), effectively inhibits forskolin-stimulated insulin release. nih.gov Shorter N-terminal fragments such as Galanin(1-15) also retain this inhibitory capability. nih.gov

In stark contrast, the C-terminal fragment Galanin(10-29) (pig) was found to be inactive . nih.gov In the same preclinical model, this fragment did not alter forskolin-stimulated insulin release or cyclic AMP production, indicating a lack of direct effect on pancreatic beta-cell function under these experimental conditions. nih.gov This finding underscores the critical importance of the N-terminal region of the galanin peptide for its insulin-inhibitory actions.

While most studies in various species show that full-length galanin inhibits insulin secretion frontiersin.orgnih.gov, it is noteworthy that one study using isolated perfused pig pancreas reported an increase in insulin secretion in response to Galanin(1-29). nih.gov This highlights potential species-specific differences in the response to galanin.

Table 1: Effect of Galanin Fragments on Insulin Release in a Pancreatic Beta-Cell Line

CompoundEffect on Forskolin-Stimulated Insulin ReleaseActivity Status
Galanin(1-29) (pig)InhibitionActive
Galanin(1-15) (pig)InhibitionActive
Galanin(10-29) (pig)No effectInactive

There is currently no available preclinical data specifically examining the effect of Galanin(10-29) (pig) on glucagon secretion.

Research on the full-length porcine galanin (Galanin 1-29) has yielded varied results depending on the preclinical model. In studies with anesthetized dogs, intravenous infusion of synthetic porcine galanin led to a rapid doubling of pancreatic glucagon output. physiology.org Similarly, in experiments with isolated perfused pig pancreases, porcine galanin was shown to increase glucagon secretion at glucose concentrations of 5 mmol/l and 8 mmol/l. nih.gov These findings suggest a stimulatory role for the full-length peptide on pancreatic alpha-cells in these models.

No preclinical studies have been identified that investigate the direct effects of Galanin(10-29) (pig) on insulin sensitivity or its implications for diabetes mellitus.

The broader literature on the full-length galanin peptide suggests a role in regulating glucose metabolism and potentially alleviating insulin resistance, which could have implications for Type 2 diabetes. nih.govwikipedia.orgfrontiersin.org However, these studies have not specifically used the porcine Galanin(10-29) fragment.

Hypothalamic-Pituitary Axis Modulation

The hypothalamic-pituitary axis is a crucial neuroendocrine system that regulates numerous physiological processes, including reproduction, growth, and stress responses. Galanin is known to be widely distributed in the hypothalamus and pituitary, suggesting its involvement in the regulation of this axis. nel.edunih.gov

There is no available research on the specific influence of Galanin(10-29) (pig) on Gonadotropin-Releasing Hormone (GnRH) neurons.

Studies in pigs suggest that the full-length galanin peptide may play an inhibitory role in the regulation of GnRH neurons. nih.govanimal-reproduction.org It is thought that galanin may be co-released with other neuropeptides, such as kisspeptin, to modulate the activity of GnRH neurons. nih.gov In vitro studies on porcine pituitary glands have shown that full-length galanin stimulated basal, but not GnRH-induced, Luteinizing Hormone (LH) secretion, and a galanin antiserum was able to suppress GnRH-induced LH release. nih.gov

Specific preclinical data on the effects of Galanin(10-29) (pig) on the secretion of pituitary hormones are not available.

Research using the full-length porcine galanin (Galanin 1-29) has provided some insights into its role in modulating pituitary function in preclinical pig models.

Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH): In studies using porcine pituitary cell cultures, full-length galanin was found to dose-dependently stimulate the basal release of LH. nih.gov However, it did not affect GnRH-induced LH release. nih.gov There is limited specific information on its direct effect on FSH secretion in pigs.

Growth Hormone (GH) and Somatotropin: In the same porcine pituitary culture studies, full-length galanin did not affect either basal or Growth Hormone-Releasing Hormone (GHRH)-stimulated GH release. nih.gov This suggests that in pigs, galanin may not be a primary regulator of GH secretion at the pituitary level. nih.gov In other species like rats, porcine galanin has been shown to stimulate GH release, but this effect is believed to be mediated at the hypothalamic level rather than directly on the pituitary. nih.gov

Prolactin, Adrenocorticotropin (ACTH), and Corticotropin-Releasing Hormone (CRH): There is a lack of specific preclinical data on the effects of porcine galanin on the secretion of prolactin, ACTH, and CRH in pig models. In other species, galanin has been shown to stimulate the secretion of prolactin and ACTH. wikipedia.org

Table 2: Summary of Full-Length Porcine Galanin (1-29) Effects on Pituitary Hormone Secretion in Porcine Models

HormoneEffect on Basal SecretionEffect on Stimulated Secretion
Luteinizing Hormone (LH)StimulationNo effect on GnRH-stimulated release
Follicle-Stimulating Hormone (FSH)Data not availableData not available
Growth Hormone (GH) / SomatotropinNo effectNo effect on GHRH-stimulated release
ProlactinData not availableData not available
Adrenocorticotropin (ACTH)Data not availableData not available
Corticotropin-Releasing Hormone (CRH)Data not availableData not available

Interaction with Kisspeptin Signaling

Galanin plays a significant modulatory role within the neuroendocrine circuits that govern reproduction, partly through its interaction with the kisspeptin signaling pathway. oup.com Kisspeptin neurons, which are critical for stimulating gonadotropin-releasing hormone (GnRH) neurons, have been shown to co-express galanin in preclinical mouse models. oup.com Research investigating the direct effects of galanin on GnRH neurons has revealed that galanin acts as a physiological brake to the excitatory signals mediated by kisspeptin. oup.com

In studies using explants of GnRH cells, the application of kisspeptin-10 (kp-10) induces a long-lasting activation and rise in intracellular calcium levels. oup.com However, the subsequent application of a galanin fragment rapidly suppresses this kp-10-evoked activation. oup.com This inhibitory action is mediated specifically through the galanin receptor subtype 1 (GalR1), which is the only galanin receptor transcript found in GnRH neurons. oup.com The downstream signaling pathway for this inhibition involves the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to a decrease in neuronal excitability. oup.com This galanin-mediated suppression of kisspeptin signaling ultimately results in decreased GnRH secretion. oup.com This interaction highlights a mechanism by which galanin can integrate various physiological signals to finely tune the activity of the hypothalamic-pituitary-gonadal (HPG) axis, potentially inhibiting reproductive functions under certain metabolic or stress conditions. animal-reproduction.org

Control of Feeding Behavior and Energy Homeostasis

Galanin is a significant neuropeptide in the central nervous system's regulation of energy balance. nih.govnih.gov It is widely expressed in brain regions that control food intake and energy expenditure, particularly within key hypothalamic nuclei such as the arcuate (Arc) and paraventricular (PVH) nuclei. nih.gov The galanin system, through its interaction with galanin receptors, is implicated in stimulating food intake, influencing energy expenditure, and regulating body weight. nih.govnih.gov

Orexigenic Effects and Preference for Dietary Fats

This relationship between galanin and fat intake appears to be part of a positive feedback mechanism. jneurosci.orgnih.gov Studies have demonstrated that the consumption of a high-fat diet leads to an increase in both the gene expression and peptide levels of galanin within the PVH. jneurosci.orgnih.gov This upregulation of galanin could, in turn, further promote the intake of fat, creating a self-perpetuating cycle that may contribute to overconsumption and weight gain. nih.gov

Preclinical studies using galanin gene knockout (GKO) mice provide compelling evidence for galanin's specific role in fat intake. researchgate.netnih.govdntb.gov.ua These models have shown that in the absence of galanin, the preference for and consumption of fat is significantly diminished. researchgate.netnih.gov

Comparison of Wild-Type (WT) and Galanin Knockout (GKO) Mice on High-Fat Diet (HFD)

ParameterWild-Type (WT) MiceGalanin Knockout (GKO) MiceP-valueSource
Energy Intake on HFD (kJ/day)89.85 ± 4.5776.84 ± 3.55P < 0.001 nih.govdntb.gov.ua
Body Weight Gain on HFD (g)3.48 ± 0.442.02 ± 0.62P < 0.001 nih.govdntb.gov.ua
Fat Intake in Choice Scenario (g)0.63 ± 0.020.23 ± 0.01P < 0.001 nih.govdntb.gov.ua

As the data indicates, wild-type animals on a high-fat diet consumed significantly more energy and gained more body weight than GKO mice. nih.govdntb.gov.ua Furthermore, when given a choice between different macronutrients, wild-type mice consumed nearly three times more fat than their GKO counterparts. nih.govdntb.gov.ua These findings strongly support the hypothesis that galanin is a key regulator of fat intake and preference. researchgate.netnih.gov

Coordination Between Energy Metabolism and Reproduction

For species survival, it is critical that reproduction is coordinated with the body's energy status, and the galanin peptide family plays a pivotal role in this integration. nih.govresearchgate.net Galanin acts as a neuroendocrine hormone that potently coordinates energy metabolism with the activities of the hypothalamic-pituitary-gonadal (HPG) reproductive axis. nih.gov This system helps to adjust the synthesis and release of both metabolic and reproductive hormones to ensure that reproductive processes occur when energy stores are sufficient. nih.govresearchgate.net

Galanin-expressing neurons are found in key areas of the brain that regulate both metabolism and reproduction, and they are sensitive to metabolic hormones like leptin and insulin. bioscientifica.comresearchgate.net This anatomical and functional positioning allows galanin to serve as an intermediary, transmitting information about the body's energy state to the neural circuits that control reproductive functions, such as the GnRH neurons. bioscientifica.comresearchgate.netnih.gov The interaction between galanin and the kisspeptin/GnRH pathway is a clear example of this coordination, where galanin can inhibit the primary reproductive signal in response to certain cues. oup.com

The galanin family member, galanin-like peptide (GALP), is also a key link between these two physiological domains. researchgate.netnih.govfrontiersin.org GALP gene expression is regulated by metabolic signals, and GALP neurons project to and modulate GnRH neurons, thereby directly influencing the reproductive axis based on metabolic information received from the periphery. researchgate.netnih.gov In essence, the galanin system acts as a crucial checkpoint, ensuring that the significant energy expenditure required for reproduction is aligned with the body's metabolic capacity. nih.govresearchgate.net

Gastrointestinal and Peripheral Systemic Roles of Galanin in Preclinical Models

Regulation of Gastrointestinal Motility

Galanin, in general, is recognized for its involvement in regulating gastrointestinal motility, acting both directly on smooth muscle and indirectly through neuromodulatory pathways within the enteric nervous system. Its effects on gastrointestinal transit can be either stimulatory or inhibitory, depending on the species and the specific segment of the digestive tract. nih.gov

However, specific data directly implicating the Galanin(10-29) (pig) fragment in the regulation of gastrointestinal motility is limited. Studies investigating galanin receptor binding indicate that Galanin(10-29) (pig) has a low affinity for galanin receptors GAL1 and GAL3, acting as a weak agonist. guidetopharmacology.orgguidetopharmacology.org Furthermore, when tested on guinea pig ileum smooth muscle, this fragment was found to be ineffective in inhibiting neurally evoked circular muscle contractions, a function mediated by other galanin fragments or the full-length peptide. nih.gov Direct evidence for the Galanin(10-29) (pig) fragment's specific influence on porcine gastrointestinal motility is not extensively detailed in the available literature.

Species-Dependent Inhibitory and Excitatory Effects on Smooth Muscle

The effects of galanin on gastrointestinal smooth muscle are notably species-dependent. For instance, while full-length galanin can cause contraction in pig ileum smooth muscle cells via a direct myogenic effect involving G protein activation and calcium influx, nih.gov and has an excitatory effect on longitudinal muscle in the porcine ileum at lower concentrations, nih.gov the specific contribution of the Galanin(10-29) (pig) fragment to these actions remains largely uncharacterized.

As noted, Galanin(10-29) (pig) exhibits low affinity for GAL1 and GAL3 receptors, guidetopharmacology.orgguidetopharmacology.org and has been found ineffective in inhibiting smooth muscle contractions in guinea pig ileum preparations. nih.gov These findings suggest that this particular fragment may not be the primary mediator of galanin's observed effects on smooth muscle motility, particularly in contexts where other galanin fragments or the full-length peptide are active.

ReceptorAffinity (pKi)Agonist/AntagonistReference
GAL1<6.0 (Ki >1x10⁻⁶ M)Agonist guidetopharmacology.orgguidetopharmacology.org
GAL3<6.0 (Ki >1x10⁻⁶ M)Agonist guidetopharmacology.org
GAL-R2Failed to displace labelN/A bocsci.com

Table 1: Receptor Binding Affinity of Galanin(10-29) (pig)

EffectGalanin(10-29) (pig)Reference
Inhibition of neurally evoked circular muscle contractionIneffective nih.gov

Table 2: Effect of Galanin(10-29) (pig) on Guinea Pig Ileum Smooth Muscle Contraction

Neuromodulatory Actions in the Enteric Nervous System

Galanin exerts neuromodulatory effects within the enteric nervous system (ENS), influencing neurotransmission and the synthesis of other signaling molecules. nih.gov It has been observed to co-localize with key neurotransmitters like vasoactive intestinal peptide (VIP) and neuronal nitric oxide synthase (nNOS) in the porcine stomach, suggesting a role in regulating gastric blood flow. nih.gov

Specific studies detailing the neuromodulatory actions of the Galanin(10-29) (pig) fragment within the ENS are not prominent in the reviewed literature. While Galanin(10-29) and other fragments failed to displace labels for a pituitary receptor, bocsci.com this does not directly inform its role in ENS neuromodulation. The precise contribution of this fragment to the complex neural circuitry of the gut remains to be elucidated.

Control of Gastric Acid Secretion

Galanin is known to inhibit gastric acid secretion, acting through specific pathways that involve enterochromaffin-like (ECL) cells and potentially modulating responses to gastrin. nih.govphysiology.org This peptide's inhibitory action is stimulus-specific, primarily affecting gastrin-stimulated secretion rather than responses to cholinergic agents or histamine. nih.gov

There is no specific evidence presented in the consulted literature that attributes the control of gastric acid secretion to the Galanin(10-29) (pig) fragment. The documented inhibitory effects on gastric acid secretion are generally associated with galanin as a whole.

Pancreatic Exocrine Secretion Modulation

Galanin has been implicated in the modulation of pancreatic secretion, including inhibitory effects on exocrine functions. Studies have shown that galanin can inhibit amylase secretion from pancreatic lobules, potentially by indirectly reducing cholinergic transmission. nih.gov It has also been noted to reduce VIP-mediated fluid and protein output from the pancreas. pancreapedia.org

Direct evidence detailing the specific role of the Galanin(10-29) (pig) fragment in modulating pancreatic exocrine secretion is not available in the reviewed studies. The observed effects are typically attributed to full-length galanin or other active fragments.

Role in Gastrointestinal Inflammatory Processes

Galanin is recognized for its involvement in protective and regenerative processes within the gastrointestinal tract and is thought to participate in the regulation of inflammatory processes. nih.gov

Specific research focusing on the role of the Galanin(10-29) (pig) fragment in gastrointestinal inflammatory processes has not been identified in the provided search results.

Involvement in Mucosal Mast Cell Differentiation

Galanin has been shown to promote the differentiation of mucosal-type mast cells (MMCs) in vivo, potentially contributing to inflammatory responses during enteritis. nih.govnih.gov Notably, galanin receptor 3 (GALR3) expression is elevated in MMCs compared to connective tissue-type mast cells (CTMCs). nih.gov

The Galanin(10-29) (pig) fragment is characterized as a low-affinity agonist for the GAL3 receptor. guidetopharmacology.org Given that GALR3 is implicated in MMC differentiation and that Galanin(10-29) (pig) interacts with this receptor, there is a potential, albeit weak, association. However, direct studies demonstrating that this specific fragment is the primary mediator of galanin-induced MMC differentiation are lacking.

Compound List

Galanin

Galanin(10-29) (pig)

Galanin(1-29)

Galanin(2-29)

Galanin(1-15)

Galanin(3-29)

Galanin(21-29)

[D-Trp2]galanin

[Phe2]galanin

[Tyr2]galanin

Vasoactive intestinal peptide (VIP)

Neuronal nitric oxide synthase (nNOS)

Cocaine- and amphetamine-regulated transcript peptide (CART)

Somatostatin (B550006)

Insulin (B600854)

Glucagon (B607659)

Gastrin

Neuromedin C

Histamine

Acetylcholine

Carbachol

Cholecystokinin (CCK)

Veratridine

[3H]-choline

Calcitonin gene-related peptide (CGRP)

Substance P

Neuropeptide Y (NPY)

GRP (Gastrin-releasing peptide)

GRP(14-27)

Galanin-like peptide

Galanin(1-16)

Galanin(1-13)-spantide I

Galantide

Galanin(1-13)-neuropeptide Y(25-36) amide

Galanin(1-13)-bradykinin-(2-9)amide

Galanin(1-13)-Pro-Pro-Ala-Leu-Ala-Leu-Ala amide

Galanin(10-29) (rat/mouse)

Galanin(3-29) (rat/mouse)

Galanin(1-15)-ol

Galanin(20-29)

Immunomodulatory Actions

Galanin exerts significant influence on the immune system, interacting with both neurological and immune components to modulate inflammatory responses.

Interaction with the Neurological and Immune Systems

Galanin is recognized for its role in the complex interplay between the nervous and immune systems. It is found within nerve fibers in various tissues, including the gastrointestinal tract bmj.com, and its presence in immune cells suggests direct involvement in immune cell signaling and modulation dntb.gov.ua. Studies indicate that galanin can be released by autonomic nerves in the skin, influencing immune responses researchgate.net. Furthermore, the distribution of galanin in the enteric nervous system of pigs has been observed, aligning with its physiological functions in regulating gastrointestinal processes and potentially interacting with local immune components bmj.com. Research suggests that galanin can act as a neuroprotective factor, mediating survival or regeneration after neural injury and exerting anti-inflammatory activities bmj.com. Upregulation of galanin expression in neural structures of the gastrointestinal tract has been demonstrated during experimentally-induced intestinal inflammation bmj.com.

Influence on Cytokine Production (e.g., IL-8, TNF-α)

Galanin has been shown to modulate cytokine production, thereby influencing inflammatory pathways. Studies indicate that galanin treatment can decrease the levels of pro-inflammatory cytokines like TNF-α in macrophages nih.gov. In other contexts, galanin has been observed to affect the expression of pro-inflammatory cytokines such as TNF-α and IL-6, particularly in relation to inflammation and growth retardation bmj.com. Research on specific cell types has shown that galanin can decrease the expression of pro-inflammatory cytokines like IL-12p35 and TNFα in macrophages nih.gov. While specific data on IL-8 modulation by galanin in the context of Galanin(10-29) (pig) is not explicitly detailed in the provided search results, the general trend indicates galanin's capacity to influence the cytokine milieu, often in an anti-inflammatory manner dntb.gov.uanih.gov.

Regulation of Uterine Contractility in Pigs

Galanin plays a role in regulating uterine contractility in pigs, with its expression and function potentially being influenced by inflammatory conditions.

Impact of Inflammation on Galanin Receptor Expression in Myometrium

Disturbances in uterine contractile activity are known to contribute to the development of inflammation in domestic animals, including pigs nih.gov. Galanin and its receptors, GALR1 and GALR2, have been identified in porcine myometrial tissues medrxiv.org. Galanin-positive nerve fibers are present in the porcine myometrium, suggesting a role in modulating uterine activity medrxiv.org. Research indicates that inflammation can alter the neurochemical characteristics of neurons innervating the uterus bmj.com. While direct quantitative data on how inflammation specifically impacts galanin receptor expression in the myometrium is not extensively detailed, studies suggest that inflammatory processes can influence the expression of other receptors, such as tachykinin receptors (NK1R and NK2R), in the myometrium nih.gov. The presence of GALR1 and GALR2 in myometrial cells and blood vessels across healthy and inflamed uteri suggests their participation in uterine activity during inflammation medrxiv.org. Peripheral inflammation in other species has been shown to lead to transient reductions or increases in galanin receptor mRNA expression medrxiv.org.

Involvement in Respiratory Tract Functions in Mammals (e.g., Pig, Guinea Pig, Rat, Dog)

Galanin is distributed within the respiratory tracts of several mammalian species, suggesting a role in regulating various respiratory functions.

Influence on Airway, Vascular, and Secretory Functions

Galanin immunoreactivity has been detected in the respiratory tracts of pigs, guinea pigs, rats, and dogs, with varying concentrations across species and anatomical regions bmj.comnih.govbmj.comnih.gov. In pigs, galanin-immunoreactive nerve fibers are found in the nasal mucosa, distributed around seromucous glands and blood vessels, and beneath the epithelium bmj.comnih.gov. In the trachea, bronchus, and major intrapulmonary airways of pigs, dogs, and guinea pigs, these fibers are predominantly located in smooth muscle, around seromucous glands, and in the adventitia of blood vessels bmj.comnih.gov. Rarely, galanin-immunoreactive nerve fibers are also found in the lung parenchyma bmj.comnih.gov.

The distribution of galanin in these tissues suggests its involvement in airway, vascular, and secretory functions bmj.comnih.govbmj.comnih.govmedrxiv.orgnih.govresearchgate.netcabidigitallibrary.orgfrontiersin.orgavma.orgnih.govresearchgate.netnih.gov. For instance, galanin has been noted to modulate neurotransmission in guinea-pig airways dntb.gov.ua. Its presence in nerve fibers associated with seromucous glands and blood vessels in the porcine trachea and bronchi implies a role in regulating mucus secretion and vascular tone, respectively bmj.comnih.govcabidigitallibrary.org. In the context of canine trachea, galanin-immunoreactive nerve fibers are observed within and around submucosal glands and in the smooth muscle layer avma.org. Furthermore, galanin has been implicated in the regulation of gastrointestinal and respiratory smooth muscle function more broadly medrxiv.orgfrontiersin.org. Studies have also indicated that galanin may influence airway smooth muscle and pulmonary vascular tone nih.gov.

Table 1: Galanin Concentrations in Mammalian Respiratory Tracts

SpeciesTissue/RegionGalanin Concentration (pmol/g)Reference(s)
DogBronchus2 bmj.comnih.govnih.gov
DogTrachea2 bmj.comnih.govnih.gov
Guinea PigBronchus2 bmj.comnih.govnih.gov
Guinea PigTrachea2 bmj.comnih.govnih.gov
RatBronchus2 bmj.comnih.govnih.gov
RatTrachea2 bmj.comnih.govnih.gov
PigBronchus< 1 bmj.comnih.govnih.gov
PigTrachea< 1 bmj.comnih.govnih.gov
PigNasal Mucosa (glands/vessels)Not specified bmj.comnih.gov
PigLung ParenchymaLowest bmj.comnih.govnih.gov

Note: "Lowest" indicates relative concentration compared to other regions within the same species.

Compound List:

Galanin

Galanin (1-13)-Substance P (5-11)

Substance P (SP)

Neurokinin A (NKA)

Vasoactive Intestinal Peptide (VIP)

Neuropeptide Y (NPY)

Somatostatin (SOM)

Calcitonin Gene-Related Peptide (CGRP)

Methionine Enkephalin (ENK)

Interleukin-8 (IL-8)

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-12p35 (IL-12p35)

Interleukin-6 (IL-6)

Galanin Message-Associated Peptide (GMAP)

Galanin-like peptide (GALP)

Alarin

Tyrosine hydroxylase

Nitric Oxide Synthase (NOS)

Acetylcholine (ACh)

Noradrenaline (NA)

Prostaglandin E2 (PGE2)

C-reactive protein (CRP)

Insulin-like Growth Factor 1 (IGF-1)

Plasminogen Activator Inhibitor-1 (PAI1)

S100B

Neuron-Specific Enolase (NSE)

Methodological Approaches in Galanin 10 29 Pig Research

Immunochemical Techniques for Galanin and Receptor Detection

Immunochemical methods are fundamental for visualizing and quantifying the presence of galanin and its receptors within tissues and cells. These techniques leverage the specificity of antibodies to detect target molecules.

Radioimmunoassay (RIA) is a quantitative method used to measure the concentration of galanin in biological samples. By using radiolabeled galanin and specific antibodies, RIA allows for precise quantification of the peptide in tissue extracts or bodily fluids nih.govoup.comnih.govnih.govnih.gov. For instance, RIA has been employed to determine galanin concentrations in porcine nodose ganglia, providing quantitative data on its presence in specific neural tissues nih.gov.

Immunohistochemistry (IHC) , on the other hand, is a qualitative or semi-quantitative technique used to localize the distribution of galanin and its receptors within tissue sections. This method involves applying specific antibodies to tissue samples, followed by visualization, often using enzyme-linked detection systems. IHC has been instrumental in mapping the presence of galanin-like immunoreactivity in nerve fibers within various tissues, including the respiratory tract of pigs, dogs, guinea pigs, and rats nih.govbmj.com. It also reveals the localization of galanin receptors in different cell types and anatomical regions, such as neurons in the hypothalamus and spinal cord nih.govkarger.comnih.govspandidos-publications.comnih.govresearcher.lifenih.govpnas.org. For example, IHC has been used to identify galanin-like immunoreactivity in nerve fibers surrounding glands and blood vessels in the pig nasal mucosa and in the smooth muscle and adventitia of the trachea and bronchus nih.govbmj.com.

Immunofluorescence (IF) staining is another crucial immunochemical technique that offers high sensitivity and spatial resolution for detecting galanin and its receptors. This method utilizes fluorescently labeled antibodies, allowing for the visualization of target molecules under a fluorescence microscope. IF is particularly useful for studying the co-localization of galanin with other neuropeptides or for examining the precise cellular localization of receptors. Studies have employed indirect immunofluorescence to visualize galanin in nerve fibers within the porcine nodose ganglia nih.gov and in the adrenal gland of frogs oup.com. Furthermore, IF has been used to demonstrate the localization of galanin within cellular vesicles in human cell lines novusbio.combio-techne.com.

Molecular Biology Techniques

Molecular biology techniques are essential for understanding the genetic basis of galanin production and receptor expression, providing insights into gene and protein levels.

Gene expression analysis encompasses methods that measure the levels of messenger RNA (mRNA) and protein. Reverse Transcription Polymerase Chain Reaction (RT-PCR) and quantitative RT-PCR (qRT-PCR) are widely used to detect and quantify mRNA levels of galanin and its receptors in various tissues. These techniques have revealed the presence and relative abundance of galanin receptor mRNAs (GALR1, GALR2, GALR3) in diverse tissues, including the hypothalamus, pituitary gland, and peripheral organs in different species spandidos-publications.comnih.govguidetopharmacology.orgnih.govresearchgate.netfrontiersin.orgresearchgate.netresearchgate.netpnas.org. For instance, qRT-PCR has shown that GALR2 mRNA expression in rat carotid bodies is approximately 100 times higher than GALR1 mRNA, while GALR3 mRNA was not detected spandidos-publications.com. Studies in pigs have utilized RT-PCR to examine galanin and receptor mRNA expression in the colonic wall and uterus, revealing changes in expression levels under specific conditions researchgate.netresearchgate.net.

Western blotting is a primary technique for detecting and quantifying specific proteins. It is used to confirm the presence of galanin protein and to analyze the expression levels of galanin receptors. Western blot analysis, often coupled with RT-PCR data, has been employed to study galanin and receptor protein expression in various contexts, including castrated rats researchgate.net, inflamed pig uteri mdpi.com, and colon cancer cells researchgate.net. For example, Western blot analysis has identified protein bands corresponding to GALR1 and GALR2 at approximately 40 kDa and 42 kDa, respectively, in pig tissues mdpi.com.

In Situ Hybridization (ISH) is a powerful technique that allows for the spatial localization of specific mRNA molecules within tissue sections. This method uses labeled nucleic acid probes that hybridize to complementary mRNA sequences, enabling researchers to determine which cells are expressing a particular gene. ISH has been critical in mapping the distribution of galanin and galanin receptor mRNAs in the brain and other tissues. Studies have used ISH to identify the precise locations of galanin mRNA-containing neurons in the rat hypothalamus nih.govunimelb.edu.au and to map the distribution of galanin receptor mRNAs (GALR1, GALR2, GALR3) in rat brain and peripheral tissues nih.govkarger.comnih.govresearcher.lifenih.govpnas.orgguidetopharmacology.org. For example, ISH has revealed intense hybridization signals for rat galanin receptor 1 (rGalR1) mRNA in specific neuronal populations within the rat brain nih.gov.

Biochemical and Biophysical Characterization of Galanin and its Receptors

Biochemical and biophysical techniques are employed to understand the molecular properties, binding characteristics, and interactions of galanin and its receptors.

Receptor binding assays , often utilizing radioiodinated galanin ([125I]-galanin), are used to identify and characterize galanin binding sites. These assays determine the affinity (Kd) and capacity (Bmax) of these sites for galanin. Scatchard analysis of binding data from such assays has revealed high-affinity binding sites for galanin in various tissues, including the human brain and hamster pancreatic β-cell tumors nih.govnih.govbioscientifica.comoup.com. For instance, high affinity binding sites with a Kd of 0.11 nM were found in the human cerebral cortex nih.gov.

Chemical cross-linking techniques, combined with SDS-PAGE analysis, are used to determine the molecular weight of the galanin-receptor complex. Studies have identified a major protein band of approximately 56-60 kDa that binds [125I]-galanin, suggesting the size of the receptor or receptor complex nih.govnih.govbioscientifica.comoup.com. This cross-linking approach has been vital in the initial identification and characterization of galanin receptors in brain membranes nih.gov.

Solubilization of receptors from cell membranes using detergents, such as CHAPS, allows for further biochemical analysis while maintaining receptor binding activity nih.govbioscientifica.com. This process is crucial for purifying and characterizing the receptor proteins.

High-Performance Liquid Chromatography (HPLC) is used to analyze the molecular forms of galanin in biological extracts and to confirm the identity of the peptide nih.govoup.com. This method helps in separating and quantifying different molecular species of galanin.

Compound List

Galanin

Galanin(10-29) (pig)

Galanin Receptor 1 (GALR1)

Galanin Receptor 2 (GALR2)

Galanin Receptor 3 (GALR3)

Galanin-like peptide (GALP)

Preprogalanin (pre-pro-GAL)

Galanin Message-Associated Peptide (GMAP)

Porcine galanin

Human galanin (hGal)

Rat galanin receptor (rGalR1)

[125I]-galanin

Receptor Binding Assays for Galanin(10-29) (pig)

Receptor binding assays are crucial for understanding the affinity and specificity of ligands for their target receptors. Studies involving Galanin(10-29) (pig) have utilized these assays to characterize its interaction with galanin receptors (GALRs).

Affinity and Specificity: Research has shown that the C-terminal part of galanin contributes significantly to receptor-binding affinity researchgate.net. Specifically, Galanin(10-29) (pig) has been tested in receptor binding assays, where it was found to be ineffective in displacing radioligands from galanin receptors, indicating a lack of significant binding affinity compared to full-length galanin or other active fragments pnas.org. In contrast, other studies indicate that galanin fragments and analogues can exhibit varying affinities for different GALR subtypes, with some C-terminal fragments showing reduced or no binding, while N-terminal fragments retain significant affinity nih.govguidetopharmacology.orgguidetomalariapharmacology.org. For instance, Galanin(10-29) (pig) demonstrates a pKi < 6.0 (Ki > 1x10⁻⁶ M) at the GAL₂ receptor, classifying it as having low affinity guidetopharmacology.orgguidetopharmacology.org. Similarly, at the GAL₁ receptor, it also shows low affinity (pKi < 6.0) guidetopharmacology.org.

Spectroscopic and Structural Analysis

Spectroscopic and structural analyses, including Circular Dichroism (CD), Fourier-Transform Infrared Spectroscopy (FTIR), and Cryo-Electron Microscopy (Cryo-EM), are vital for determining the secondary and tertiary structures of peptides and their complexes with receptors.

Peptide Structure: While specific spectroscopic data for Galanin(10-29) (pig) alone are not extensively detailed in the provided snippets, general studies on galanin structure indicate that the N-terminal portion (amino acids 1-15) is highly conserved across species and is necessary for receptor recognition and activation wikipedia.orgpancreapedia.orgnih.gov. Bioinformatic analysis of human galanin suggests a structure with alpha-helices and beta-sheets frontiersin.org. Cryo-EM studies have provided detailed structural insights into galanin receptor complexes, revealing distinct binding modes and G protein selectivity mechanisms for GALR1 and GALR2 nih.gov. These advanced techniques are instrumental in understanding how peptide fragments like Galanin(10-29) (pig) might interact with receptors, even if they lack functional activity.

Purification of Galanin Receptors

The purification of galanin receptors is a critical step to enable detailed biochemical and structural characterization.

Methodology: A galanin receptor protein from pig brain membranes was successfully solubilized using CHAPS and purified via single-step affinity chromatography nih.govpnas.orgpnas.org. This process yielded a product with saturable and specific binding for galanin, exhibiting a binding activity of 17 nmol/mg of protein and a dissociation constant (Kd) of 10 nM pnas.org. The purification resulted in a 300,000-fold increase in purity with a 31% recovery of initial binding activity pnas.org. Electrophoretic analysis of the purified material revealed a single polypeptide band of 54 kDa pnas.orgresearchgate.net. Cross-linking studies with ¹²⁵I-labeled galanin identified a 57 kDa band for the galanin-receptor complex pnas.orgresearchgate.net. Notably, the binding to the purified receptor was insensitive to guanine (B1146940) nucleotides, suggesting dissociation of associated G proteins during purification nih.govpnas.org.

In Vitro Functional Assays

In vitro functional assays are employed to assess the biological activity of Galanin(10-29) (pig) in isolated tissues, cells, or subcellular preparations. These assays help to understand its physiological effects, such as smooth muscle contraction and neurotransmitter release.

Isolated Tissue Preparations

Studies using isolated tissue preparations, such as the ileum, uterus, and pancreatic islets, are fundamental for evaluating the functional responses to galanin fragments.

Ileum: In guinea-pig ileum preparations, Galanin(1-29), galanin(2-29), and galanin(1-15) were found to inhibit neurally evoked circular muscle contractions. In contrast, galanin(3-29) and galanin(10-29) were found to be ineffective in inhibiting these contractions nih.gov. This suggests that the N-terminal residues are essential for this inhibitory action, and the C-terminal portion is required for full potency nih.gov. Galanin has also been shown to induce contraction of isolated cells from the circular muscle layer of the pig ileum, mediated by a pertussis toxin-sensitive G protein and Ca²⁺ influx mdpi.comnih.gov. However, Galanin(10-29) (pig) was reported to be inactive in similar assays nih.gov.

Uterus: Research on pig uteri indicates that galanin can influence uterine contractility, with effects that may be modulated by inflammation mdpi.com. While full-length galanin's effects are described, specific functional data for Galanin(10-29) (pig) on uterine preparations are not detailed in the provided snippets.

Pancreatic Islets: Galanin is known to inhibit glucose-stimulated insulin (B600854) secretion from isolated rat and pig islets nih.govpancreapedia.orgfrontiersin.orgnih.gov. Studies have investigated the structure-activity relationships for this inhibitory effect. Porcine galanin(1-29) inhibited insulin secretion, as did fragments galanin(1-15), galanin(2-29), and galanin(3-29) nih.gov. However, the C-terminal fragment galanin(10-29) was found to not influence insulin secretion from rat islets nih.gov. This suggests that the inhibitory action of galanin on glucose-stimulated insulin secretion resides primarily in the N-terminal part of the molecule nih.govnih.gov. Galanin's inhibitory effect on insulin release is mediated by G₀₂ protein, regulating KATP and Ca²⁺ channels pnas.org.

Smooth Muscle Cell Contraction Studies

Studies focusing on smooth muscle cell contraction aim to elucidate the direct effects of galanin peptides on muscle tissue.

Pig Ileum: Galanin induces contraction of isolated smooth muscle cells from the pig ileum. This effect is mediated by a pertussis toxin-sensitive G protein, leading to Ca²⁺ influx into the cell, and is insensitive to cAMP-related relaxing effects nih.gov. The contraction mechanism involves a pertussis toxin-sensitive G protein, Ca²⁺ influx, and myofilament Ca²⁺ sensitization physiology.org. However, specific studies on Galanin(10-29) (pig) in these contraction studies are not explicitly detailed, but its inactivity in other ileum assays nih.gov suggests a similar lack of effect.

Neurotransmitter and Hormone Release Measurements

Galanin is known to modulate the release of various neurotransmitters and hormones.

General Effects: Galanin is predominantly an inhibitory neuropeptide that inhibits neurotransmitter release wikipedia.org. It also inhibits the secretion of insulin and somatostatin (B550006), while stimulating the secretion of glucagon (B607659), prolactin, and other hormones wikipedia.org.

Pancreatic Islets: As noted in section 7.4.1, Galanin(10-29) (pig) has been shown to be ineffective in inhibiting glucose-stimulated insulin secretion from isolated rat islets nih.gov. This finding is crucial as it localizes the active site for insulin inhibition to the N-terminal region of the galanin peptide nih.govnih.gov.

Future Directions in Galanin 10 29 Pig Research

Further Elucidation of Comprehensive Structure-Activity Relationships for Porcine Galanin Fragments

Studies have consistently demonstrated that the N-terminal region of galanin is paramount for its biological activity in various tissues. bohrium.comnih.govbohrium.com Research using isolated guinea-pig ileum and rat pancreatic beta cells found that while full-length galanin(1-29) and N-terminal fragments like galanin(1-15) were potent, C-terminal fragments including galanin(10-29) were ineffective or inactive. bohrium.comnih.govbohrium.com For example, in studies on neurally evoked muscle contractions in the guinea-pig ileum, galanin(10-29) was found to be ineffective. nih.gov Similarly, in pancreatic Rin m 5F cells, galanin(10-29) was inactive in altering forskolin-stimulated cyclic AMP production and insulin (B600854) release, highlighting the critical nature of the first few N-terminal amino acids for this biological action. bohrium.com

A key future direction is to investigate whether Galanin(10-29) acts as a modulator of the activity of full-length galanin or its N-terminal fragments. It is possible that while lacking direct agonist activity, it could function as a competitive antagonist at high concentrations or have allosteric effects that are not apparent in simple activity assays. Systematic studies where Galanin(10-29) is co-administered with active galanin fragments could reveal such modulatory roles. Furthermore, creating a detailed profile of its inactivity across a wider range of bioassays is crucial to confirm that it is truly a biologically inert fragment in most physiological contexts.

Table 1: Activity of Porcine Galanin and its Fragments in Selected Bioassays

Detailed Mapping of Galanin(10-29) (pig) Specific Receptor Interactions and Selectivity

A critical area for future research is the precise characterization of the binding affinity of Galanin(10-29) (pig) for the three known galanin receptors: GALR1, GALR2, and GALR3. Current pharmacological data indicate that this fragment has a very low affinity for all three receptor subtypes. guidetopharmacology.orgguidetopharmacology.orgguidetopharmacology.org In binding assays, Galanin(10-29) consistently demonstrates pKi or pIC50 values of less than 6.0, which corresponds to an affinity weaker than 1 micromolar. guidetopharmacology.orgguidetopharmacology.orgguidetopharmacology.orgnih.gov This poor binding affinity aligns with its observed lack of biological activity in most functional assays. bohrium.comnih.govbohrium.compnas.org

Future investigations should employ more advanced techniques to map these interactions. Cryogenic electron microscopy (Cryo-EM) studies, which have successfully resolved the structures of full-length galanin bound to GALR1 and GALR2, could be attempted with Galanin(10-29). biorxiv.orgnih.gov While challenging due to the low affinity, such studies could definitively show how the fragment fails to engage key residues within the receptor binding pocket that are critical for high-affinity interaction and receptor activation. For instance, residues like Trp2 and Tyr9 in the N-terminus of galanin are known to be vital for receptor binding, and their absence in a fragment like Galanin(10-29) is a primary reason for its low affinity. bohrium.combiorxiv.org

Moreover, research should not be confined to the known GALRs. The possibility, however remote, that C-terminal fragments of galanin interact with a yet-unidentified receptor subtype or a different class of binding protein cannot be entirely dismissed without exhaustive investigation. Future studies could utilize radiolabeled Galanin(10-29) in unbiased screening assays against a wide array of tissues and cell lines to search for novel, specific binding sites.

Table 2: Binding Affinity of Galanin(10-29) (pig) at Rat Galanin Receptors

Note: A pKi or pIC50 value of <6.0 indicates a Ki or IC50 value greater than 1000 nM (1 µM), signifying very low binding affinity.

Investigation of Potential Unique Signaling Pathways Activated by Galanin(10-29) (pig)

Given its low affinity for GALR1, GALR2, and GALR3, it is not surprising that Galanin(10-29) has not been found to activate the canonical signaling pathways associated with these receptors. GALR1 and GALR3 typically couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels, while GALR2 primarily couples to Gq/11 to stimulate the phospholipase C pathway. nih.govfrontiersin.org Studies have shown Galanin(10-29) to be inactive in assays measuring these downstream effects, such as cAMP production. bohrium.com

However, the future of signaling research for this fragment lies in exploring non-canonical pathways or biased agonism. It is theoretically possible that Galanin(10-29) could weakly bind to a galanin receptor and induce a unique conformational change that preferentially activates one signaling cascade over another (e.g., β-arrestin pathways) without triggering the primary G-protein response. High-throughput screening platforms that can simultaneously measure multiple downstream signaling events (G-protein activation, cAMP modulation, calcium flux, β-arrestin recruitment) are needed to comprehensively profile the signaling footprint of Galanin(10-29). Such studies would need to be conducted at high concentrations of the peptide to overcome its low binding affinity. The primary goal would be to definitively determine if the fragment is truly inert or if it possesses a subtle, unique signaling bias that has been previously missed.

Development of Novel Research Tools and Genetic Models for Galanin(10-29) (pig) Studies

Progress in understanding the potential roles of Galanin(10-29) is hampered by a lack of specific research tools. A key future direction is the development of high-affinity radiolabeled or fluorescently-tagged versions of Galanin(10-29). While challenging for a low-affinity parent peptide, such tools would be invaluable for autoradiography and binding studies aimed at identifying potential novel binding sites in different tissues without interference from N-terminal-recognizing antibodies or ligands. The development of N-terminally labeled galanin was previously shown to be critical for the characterization of a pituitary galanin receptor (now known as GALR2), as C-terminal labels were ineffective. pnas.org A similar innovative approach may be needed for C-terminal fragments.

Furthermore, the development of highly specific monoclonal antibodies that recognize the unique C-terminal sequence of Galanin(10-29) is essential. These antibodies would allow for more precise immunohistochemical localization and quantification of this specific fragment in vivo, helping to determine if and where it is endogenously produced and stored.

On the genetic front, creating models to study specific fragments is complex. However, one could envision developing transgenic models with modified pro-galanin cleavage sites that favor the production of C-terminal fragments like Galanin(10-29) over the full-length peptide. While technically demanding, such a model would be the ultimate tool to investigate the physiological consequences of having elevated levels of this specific fragment in vivo.

Exploration of Specific Physiological Roles of Galanin(10-29) (pig) In Vivo

Determining a definitive in vivo role for Galanin(10-29) remains a significant challenge, as current evidence points towards it being biologically inactive. In vivo studies have shown that, unlike full-length galanin, intracerebroventricular administration of galanin fragments corresponding to the C-terminus, such as (10-20), did not stimulate food intake in rats. jneurosci.org Similarly, Galanin(10-29) had no significant effect on prolactin release from the rat anterior pituitary, a process influenced by full-length galanin. pnas.org

Future in vivo research must explore a wider range of physiological processes. While it appears to have no role in feeding or pituitary function, its effects on more subtle processes like nociception, inflammation, or neuronal regeneration have not been exhaustively studied. wikipedia.org Given that galanin expression is significantly upregulated after nerve injury, it is crucial to investigate whether its metabolic products, which could include C-terminal fragments, play any part in the subsequent regenerative or inflammatory processes. wikipedia.orgcas.cz

These future studies should employ high doses and direct administration to relevant tissues to account for the peptide's low potency and potential for rapid degradation. The ultimate goal is to either confirm its status as an inactive metabolite or to uncover a novel, context-specific physiological role that has thus far been overlooked.

Q & A

Q. What emerging technologies could advance mechanistic studies of Galanin(10-29) in neurodegenerative disease models?

  • Methodological Answer: CRISPR-Cas9-edited organoids or single-cell RNA sequencing (scRNA-seq) to map receptor expression in disease-specific neurons. Optogenetic release of Galanin(10-29) in zebrafish models enables real-time analysis of neural circuit modulation .

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